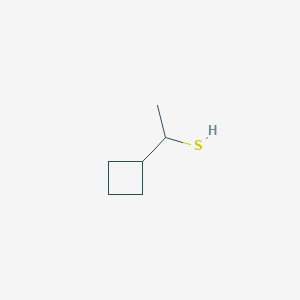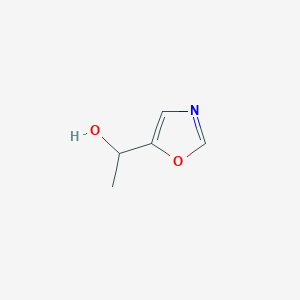
1-(1,3-Oxazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Oxazol-5-yl)ethan-1-ol is a heterocyclic organic compound with the molecular formula C5H7NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,3-Oxazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid. This reaction typically requires the use of a dehydrating agent and is conducted under reflux conditions .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Formation of 1-(1,3-Oxazol-5-yl)ethanone.
Reduction: Formation of 1-(1,3-Oxazol-5-yl)ethanol.
Substitution: Formation of various substituted oxazole derivatives.
科学的研究の応用
1-(1,3-Oxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential bioactive compound.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(1,3-Oxazol-5-yl)ethan-1-ol involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
類似化合物との比較
1-(1,3-Oxazol-4-yl)ethan-1-ol: Similar in structure but with the oxazole ring substituted at a different position.
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: Features additional methyl groups and a carbonyl group.
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Contains a phenyl group and an isoxazole ring.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
特性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC名 |
1-(1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 |
InChIキー |
RHOXEKJVUHKEKF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


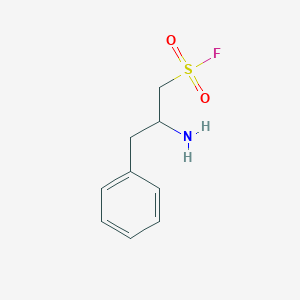
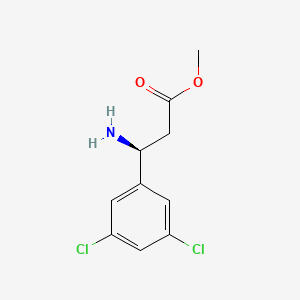
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
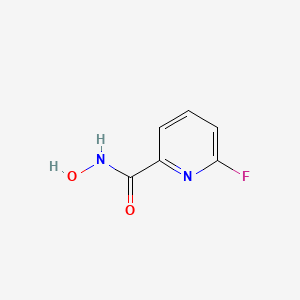


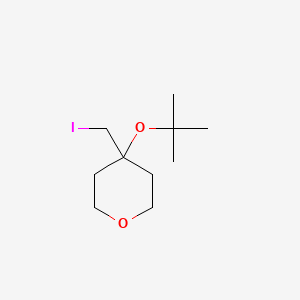
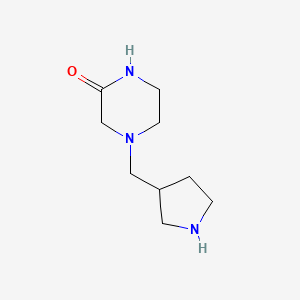
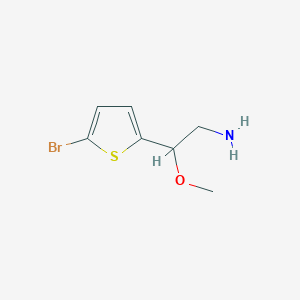
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
